Acetophenone-2',3',4',5',6'-d5 Acetophenone-2',3',4',5',6'-d5
Brand Name: Vulcanchem
CAS No.: 28077-64-7
VCID: VC0130792
InChI: InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
SMILES: CC(=O)C1=CC=CC=C1
Molecular Formula: C8H8O
Molecular Weight: 125.18 g/mol

Acetophenone-2',3',4',5',6'-d5

CAS No.: 28077-64-7

Reference Standards

VCID: VC0130792

Molecular Formula: C8H8O

Molecular Weight: 125.18 g/mol

Acetophenone-2',3',4',5',6'-d5 - 28077-64-7

CAS No. 28077-64-7
Product Name Acetophenone-2',3',4',5',6'-d5
Molecular Formula C8H8O
Molecular Weight 125.18 g/mol
IUPAC Name 1-(2,3,4,5,6-pentadeuteriophenyl)ethanone
Standard InChI InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
Standard InChIKey KWOLFJPFCHCOCG-VIQYUKPQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C)[2H])[2H]
SMILES CC(=O)C1=CC=CC=C1
Canonical SMILES CC(=O)C1=CC=CC=C1
Synonyms 1-Phenylethanone-d5; 1-Feniletanone-d5; 1-(Phenyl-d5)-1-ethanone; 1-(Phenyl-d5)ethanone; Acetophenon-d5; Acetylbenzene-d5; Hypnon-d5; Hypnone-d5; Methyl (Phenyl-d5) Ketone; NSC 7635-d5; NSC 98542-d5; (Phenyl-d5) Methyl Ketone;
PubChem Compound 11457690
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator